molecular formula C20H14ClFN2O2 B251857 N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide

Cat. No. B251857
M. Wt: 368.8 g/mol
InChI Key: VTRWGUZLXLOQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide, also known as CBFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBFA is a synthetic compound that is derived from benzamide and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide exerts its effects by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of histone deacetylases (HDACs) and has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has also been extensively studied for its biological properties, making it a well-characterized compound. However, N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide also has some limitations for use in lab experiments. It is a relatively new compound and its full range of biological effects is not yet fully understood. Additionally, N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide. One area of research is to further investigate its anticancer properties and to determine its potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, future research could focus on the development of more potent and selective analogs of N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide that could be used in a variety of scientific research applications.

Synthesis Methods

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide can be synthesized through a series of chemical reactions. The starting material for the synthesis of N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide is 2-fluoroaniline, which is reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 2-fluoro-N-(2-chlorobenzoyl)aniline. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent to form N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide.

Scientific Research Applications

N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C20H14ClFN2O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H14ClFN2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

VTRWGUZLXLOQHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)F

Origin of Product

United States

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